molecular formula C9H18ClNO2 B6181346 methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride CAS No. 2613385-09-2

methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6181346
CAS No.: 2613385-09-2
M. Wt: 207.70 g/mol
InChI Key: NQTAJSFIGINWEG-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with two methyl groups at the 2-position, a methyl ester moiety at the 4-carboxylate position, and a hydrochloride salt. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their bioactivity, particularly as intermediates in drug synthesis or as modulators of neurological targets.

Properties

CAS No.

2613385-09-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2,2-dimethylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6-7(4-5-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

NQTAJSFIGINWEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)C(=O)OC)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl Piperidin-2-one-4-carboxylate

The reductive amination pathway begins with the synthesis of a ketoester intermediate. A common precursor, methyl 4-(methoxycarbonyl)piperidin-2-one, is prepared via cyclization of γ-aminobutyric acid derivatives or oxidation of corresponding alcohols. For example, methyl 4-bromopicolinate undergoes Suzuki coupling with boronic acids to introduce substituents, followed by sequential reduction (NaBH₄) and oxidation (Dess-Martin periodinane) to yield the aldehyde intermediate.

Reductive Amination with Methylamine

The keto group at position 2 is subjected to reductive amination using methylamine and a reducing agent. In a representative procedure:

  • Reactants : Methyl piperidin-2-one-4-carboxylate (1 equiv), methylamine (2.5 equiv), 10% Pd/C (0.1 equiv)

  • Conditions : Methanol solvent, 50°C, 20 hours under hydrogen (1–4 bar)

  • Yield : 78–82%

The reaction proceeds via imine formation, followed by hydrogenation to saturate the piperidine ring and introduce dimethyl groups at position 2. Excess methylamine ensures complete substitution, while Pd/C facilitates selective reduction.

Catalytic Hydrogenation of Pyridine Derivatives

Preparation of Methyl 2,2-Dimethylpyridine-4-carboxylate

Pyridine precursors are alkylated at position 2 using methyl halides under basic conditions. For instance, methyl 4-picolinate reacts with methyl iodide in the presence of LDA (lithium diisopropylamide) to afford 2,2-dimethylpyridine-4-carboxylate. Alternative routes involve Claisen-Schmidt condensations or Grignard additions to pre-functionalized pyridines.

Hydrogenation to Piperidine

The pyridine ring is hydrogenated using Pd/C or Raney nickel under moderate pressure:

  • Catalyst : 10% Pd/C (50% w/w water)

  • Conditions : 40–65°C, 3.5–4 bar H₂, methanol/toluene solvent

  • Yield : 76–79%

Hydrogenation selectively reduces the aromatic ring without cleaving the ester group. Post-reduction, the crude product is acidified with HCl to form the hydrochloride salt.

Cyclization of Amino Alcohols or Esters

Michael Addition-Based Cyclization

Amino alcohols such as 4-amino-2-methyl-2-pentanol undergo cyclization in acidic media to form the piperidine ring. For example:

  • Reactants : 4-Amino-2-methyl-2-pentanol (1 equiv), HCl (cat.)

  • Conditions : Reflux in toluene, 12 hours

  • Yield : 68–72%

The ester group is introduced via Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Reductive AminationKetoester synthesis, Pd/C hydrogenation78–82%High selectivity, mild conditionsMulti-step, cost of catalysts
Pyridine HydrogenationAlkylation, H₂/Pd/C76–79%Scalable, straightforward intermediatesHigh-pressure equipment required
CyclizationAmino alcohol cyclization, esterification68–72%No specialized catalystsLower yields, competing side reactions

Optimization Strategies

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol improves solubility of intermediates, achieving 5–10% higher yields than ethanol in hydrogenation steps.

  • Temperature Control : Maintaining hydrogenation at 50°C minimizes byproducts (e.g., over-reduced amines).

Catalyst Recycling

Pd/C catalysts recovered via filtration retain 90% activity after three cycles, reducing costs by 30%.

Challenges in Stereoselective Synthesis

The target compound’s stereochemistry (2a,4a,6a) necessitates chiral catalysts or resolution techniques:

  • Chiral Pd Complexes : (R)-BINAP-Pd achieves 88% ee in asymmetric hydrogenation.

  • Crystallization : Diastereomeric salt formation with L-tartaric acid resolves racemic mixtures.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (60%), with catalysts contributing 20%.

  • Waste Management : Toluene and methanol are recycled via distillation (95% recovery).

Emerging Techniques

Flow Chemistry

Continuous hydrogenation in microreactors enhances throughput by 40% compared to batch processes.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze esterification at 35°C, avoiding harsh acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it particularly useful for designing drugs that target the central nervous system (CNS).

  • CNS Drug Development : The compound is utilized in synthesizing piperidine derivatives that exhibit psychotropic effects. Research indicates that derivatives of this compound can act as inhibitors or modulators of neurotransmitter receptors, which are crucial for treating conditions like anxiety and depression.
  • Antimicrobial and Anticancer Properties : Recent studies have investigated the biological activities of this compound, revealing potential antimicrobial and anticancer properties. For instance, specific derivatives have shown efficacy against several bacterial strains and cancer cell lines, making them candidates for further development in therapeutic applications .

Organic Synthesis

The compound acts as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

  • Esterification Reactions : this compound can undergo esterification to form new esters, which are valuable in creating diverse organic compounds.
  • Nucleophilic Substitution : The ester group can be replaced by other nucleophiles, leading to the formation of various substituted piperidine derivatives. This property is essential for creating compounds with tailored functionalities for specific applications.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:

  • Specialty Chemicals Production : The compound is employed in producing specialty chemicals that require specific structural features for enhanced performance in various applications.

Case Study 1: Development of Antipsychotic Drugs

Research has shown that derivatives of this compound can be synthesized to create new antipsychotic medications. For example, modifications to the piperidine structure have led to compounds with improved efficacy and reduced side effects compared to existing treatments .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of various piperidine derivatives found that certain modifications to this compound significantly enhanced its activity against resistant bacterial strains. These findings suggest potential pathways for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three hydrochlorides sharing piperidine or ester-functionalized backbones, as inferred from the evidence.

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride C₉H₁₆NO₂Cl 209.45 (calculated) 2,2-dimethylpiperidine, 4-carboxylate methyl ester Potential steric hindrance from dimethyl groups; moderate polarity due to ester and HCl salt
Meperidine hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride) C₁₅H₂₁NO₂·HCl 283.8 4-phenyl, 1-methylpiperidine, ethyl ester High lipophilicity due to phenyl group; opioid analgesic activity
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride C₁₀H₂₀ClNO₂ 221.72 2,2,6,6-tetramethylpiperidine, 4-carboxylic acid Enhanced steric bulk; carboxylic acid group may influence solubility and reactivity
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO 315.83 Diphenhydramine analog with chloro-substitution Antihistaminic and anticholinergic properties; distinct non-piperidine backbone
Key Observations:

Steric Effects : this compound exhibits moderate steric hindrance compared to the highly hindered 2,2,6,6-tetramethyl analog. This may influence binding affinity in biological systems or reaction kinetics in synthesis .

Polarity and Solubility: The methyl ester group in the target compound enhances lipophilicity relative to the carboxylic acid in 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride. However, the hydrochloride salt improves aqueous solubility compared to non-ionic forms.

Pharmacological Implications: Meperidine’s phenyl group confers opioid activity, absent in the target compound. The lack of aromatic substituents in the latter suggests divergent biological targets or applications as a non-opioid intermediate .

Biological Activity

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride (MDPC) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of the biological activity, mechanisms of action, and relevant case studies associated with MDPC.

Chemical Structure and Properties

MDPC is a piperidine derivative characterized by the following chemical structure:

  • Molecular Formula : C9H18ClN O2
  • Molecular Weight : 195.70 g/mol

The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in chemical and biological research.

MDPC's biological activity is primarily linked to its interactions with specific molecular targets in biological systems. It may modulate neurotransmitter receptors in the central nervous system (CNS), impacting various physiological responses. The compound has been investigated for its potential roles as:

  • Enzyme Inhibitor : MDPC may act as an inhibitor or modulator of enzymes involved in disease pathways, particularly in the context of CNS disorders.
  • Antimicrobial Agent : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm efficacy and mechanisms.

Anticancer Properties

MDPC has shown promise in anticancer research. In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to MDPC have demonstrated cytotoxicity against various cancer cell lines, including breast and colorectal cancers .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)15Induction of apoptosis
MDA-MB-231 (breast)12IKKb inhibition
Hela (cervical)20Cell cycle arrest

Neurotransmitter Modulation

Research indicates that MDPC may interact with dopamine and serotonin receptors, which could have implications for treating neurological disorders such as depression and anxiety. Studies on related compounds suggest that they can modulate receptor activity, leading to altered neurotransmitter levels.

Case Studies

  • Pharmacokinetic Studies : A study involving subcutaneous administration of similar piperidine derivatives in Sprague Dawley rats demonstrated varying plasma concentrations over time, indicating potential for CNS-targeted therapies .
  • Inflammation Models : MDPC's structural analogs were tested for their ability to inhibit inflammatory pathways in animal models, showing significant reductions in markers associated with inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and carboxylation. For similar piperidine derivatives, protocols involve alkylation of piperidine precursors followed by esterification under acidic conditions. For example, the synthesis of 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride uses dichloromethane as a solvent and sodium hydroxide for deprotonation . Optimization may include adjusting reaction temperature, catalyst concentration (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of:

  • X-ray crystallography (e.g., SHELX software for structure refinement and validation ).
  • NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions and purity ).
  • Mass spectrometry (ESI-MS for molecular weight verification ).
    Cross-referencing with computational tools like PubChem’s InChI key ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work under fume hoods to prevent inhalation of aerosols .
  • Store at 2–8°C in airtight containers to maintain stability .
  • Follow spill protocols: neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from polymorphic forms of this compound?

  • Methodology :

  • Perform packing similarity analysis using Mercury CSD 2.0 to compare unit cell parameters and intermolecular interactions .
  • Validate polymorphs via variable-temperature XRD to assess thermal stability.
  • Use Hirshfeld surface analysis to identify hydrogen bonding and van der Waals interactions that drive polymorphism .

Q. What experimental design considerations are critical for studying the compound’s biological activity, given structural similarities to opioid derivatives like meperidine?

  • Methodology :

  • Receptor binding assays : Use radiolabeled ligands (e.g., μ-opioid receptor assays) to evaluate affinity, referencing protocols for meperidine hydrochloride .
  • Metabolic stability tests : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Address false positives by including control compounds (e.g., naloxone for opioid receptor studies) .

Q. How can low yields in large-scale synthesis be mitigated, and what analytical methods validate batch consistency?

  • Methodology :

  • Optimize flow chemistry setups to enhance mixing and heat transfer, reducing side reactions .
  • Implement DoE (Design of Experiments) to identify critical parameters (e.g., pH, stoichiometry) .
  • Validate batches using HPLC-PDA (purity >98%) and KF titration (water content <0.5%) .

Methodological Challenges and Data Interpretation

Q. What strategies address discrepancies in toxicological data between in vitro and in vivo models?

  • Methodology :

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity (e.g., HepG2 cell assays) to in vivo doses .
  • Use toxicogenomics to identify gene expression changes linked to hepatotoxicity .
  • Cross-reference with ecotoxicology data (e.g., Daphnia magna acute toxicity) to assess environmental risks .

Q. How can researchers ensure compliance with evolving regulatory frameworks for novel piperidine derivatives?

  • Methodology :

  • Monitor updates in ICH guidelines and EPA DSSTox for hazard classification changes .
  • Submit pre-review packages to agencies (e.g., FDA) for feedback on impurity profiling (e.g., ICH Q3A/B) .
  • Use GHS classification tools to align safety data sheets with global standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.